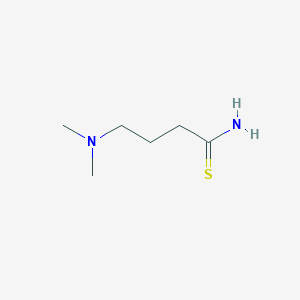

4-(Dimethylamino)butanethioamide

Descripción general

Descripción

4-(Dimethylamino)butanethioamide is a chemical compound with the molecular formula C6H14N2S . It is commonly used in solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques and computational methods . The stability of the molecule arises from hyper-conjugative interactions and charge delocalization . The HOMO and LUMO energies have been determined, which are used to understand the charge transfer within the molecule .Chemical Reactions Analysis

The protonation degree of this compound derivatives has been found to be significantly impacted by temperature . For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, underwent a slight protonation on the dimethylamino group at 30 °C, while the temperature decrease to -70 °C resulted in its complete protonation .Aplicaciones Científicas De Investigación

Charge-Transfer Complexes and Synthesis

Compounds containing the dimethylamino functional group, such as 4-(N,N-dimethylamino)phenylethyne, have been explored for their ability to form charge-transfer complexes, as demonstrated by Rodríguez et al. (1996). These complexes have potential applications in the development of novel materials with specific electronic and optical properties, which could be relevant for 4-(Dimethylamino)butanethioamide as well (Rodríguez et al., 1996).

Fluorescence Probes in Biological Systems

The study of dipole moments of fluorescent probes, such as 4′-(dimethylamino)-3-hydroxyflavone, in different solvents by Nemkovich et al. (2005) demonstrates the use of dimethylamino derivatives as probes to investigate local polarity in biological systems. This suggests that this compound could potentially be modified or applied in similar fluorescence-based studies for bioimaging or sensing applications (Nemkovich et al., 2005).

Photoinduced Electron Transfer Reactions

The research on 4-(N,N-dimethylamino)phenyl pinacols by Zhang et al. (1998) highlights the potential of dimethylamino-containing compounds in photoinduced electron transfer reactions. These reactions are fundamental in photophysics and photochemistry, with implications for developing photocatalysts and understanding light-induced processes in organic molecules (Zhang et al., 1998).

CO2 Capture and Solubility

The novel tertiary amines studied by Liu et al. (2017) for CO2 capture and solubility, including 4-(dimethylamino)-2-butanol, demonstrate the utility of dimethylamino compounds in environmental and energy-related applications. This suggests that this compound could also find applications in gas capture or solvent systems for carbon capture technologies (Liu et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of various dimethylamino-containing compounds, such as those reported by Diansheng (2004), provide insights into the synthetic routes and structural characteristics of such molecules. This knowledge can be applied to the synthesis and application development of this compound in materials science, pharmaceuticals, and chemical synthesis (Diansheng, 2004).

Propiedades

IUPAC Name |

4-(dimethylamino)butanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMBGWFRNOQLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

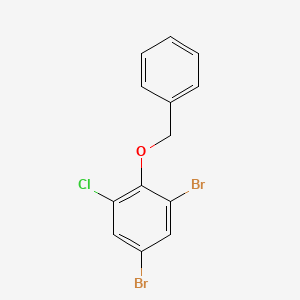

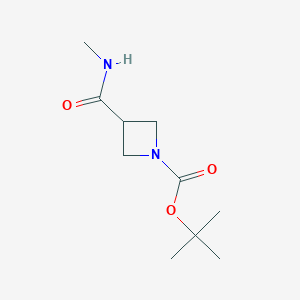

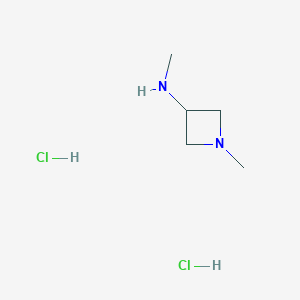

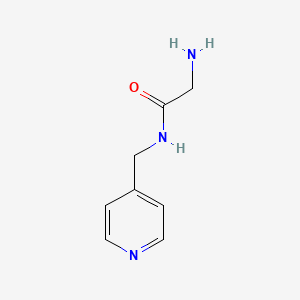

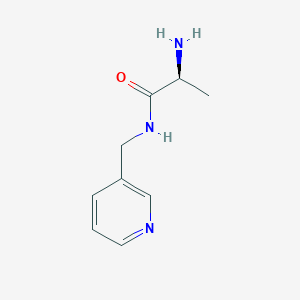

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

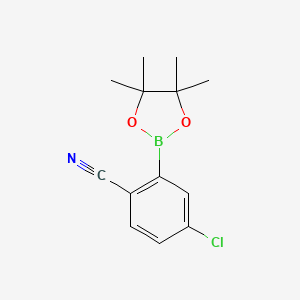

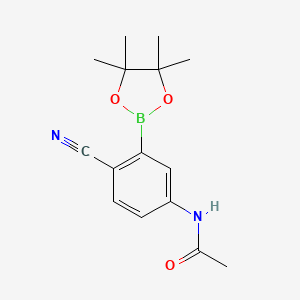

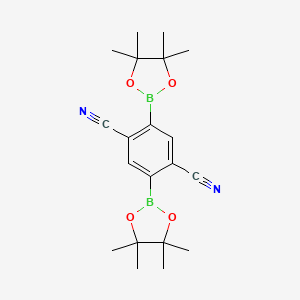

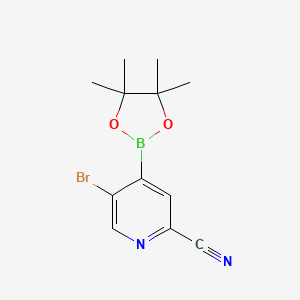

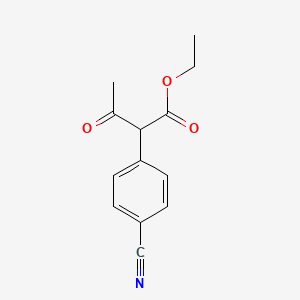

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3290305.png)